2-methoxy-2,3-dimethylbutanoic acid
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Overview
Description
2-Methoxy-2,3-dimethylbutanoic acid is an organic compound with the molecular formula C7H14O3. It is a derivative of butanoic acid, characterized by the presence of methoxy and dimethyl groups on the butanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-2,3-dimethylbutanoic acid typically involves the esterification of 2,3-dimethylbutanoic acid followed by methoxylation. One common method includes the reaction of 2,3-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid to form the corresponding ester. This ester is then subjected to methoxylation using a methoxy reagent under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and methoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted butanoic acids depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-2,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 2-methoxy-2,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, where it undergoes transformation into biologically active metabolites. The methoxy and dimethyl groups play a crucial role in its binding affinity and reactivity with enzymes and other molecular targets .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylbutanoic acid: Similar in structure but lacks the methoxy group.
3,3-Dimethylbutanoic acid: Similar but with different positioning of the dimethyl groups.
2-Methoxy-3,3-dimethylbutanoic acid: A close analog with slight structural variations.
Uniqueness
2-Methoxy-2,3-dimethylbutanoic acid is unique due to the presence of both methoxy and dimethyl groups, which confer distinct chemical and physical properties. These structural features influence its reactivity, making it a valuable compound in various chemical and biological applications .
Properties
CAS No. |
232940-62-4 |
---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.2 |
Purity |
95 |
Origin of Product |
United States |
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